molecular formula C9H12N2O2S B1355947 2-Amino-N-cyclopropylbenzenesulfonamide CAS No. 443987-16-4

2-Amino-N-cyclopropylbenzenesulfonamide

Cat. No. B1355947
M. Wt: 212.27 g/mol
InChI Key: OMLGXMQYBUUKRS-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropylbenzenesulfonamide is an organic compound that belongs to the family of sulfonamides . It is also known as CPBQ or SR-95531. The molecular formula of this compound is C9H12N2O2S .


Synthesis Analysis

The synthesis of 2-Amino-N-cyclopropylbenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonamide with cyclopropylamine and tin (IV) chloride as a catalyst . The nitro group is reduced to an amino group, and the compound undergoes cyclization to form a cyclopropyl ring .


Molecular Structure Analysis

The molecular structure of 2-Amino-N-cyclopropylbenzenesulfonamide consists of a benzene ring substituted with an amino group and a cyclopropylbenzenesulfonamide group . The molecular weight of the compound is 212.27 g/mol .


Chemical Reactions Analysis

Sulfonamides, including 2-Amino-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .


Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder that is slightly soluble in water and ethanol . It has a molecular weight of 212.27 g/mol .

Scientific Research Applications

  • Proteomics Research

    • Summary of the Application : 2-Amino-N-cyclopropylbenzenesulfonamide hydrochloride is used in proteomics research .
  • Anti-inflammatory Activities

    • Summary of the Application : Pyrimidines, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, have been found to have anti-inflammatory effects .
    • Methods of Application : The synthesis of pyrimidines involves changing the amino functional group at the C-2 position . The specific methods and technical details are not provided in the source.
    • Results or Outcomes : Pyrimidines have been found to exhibit potent anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .
  • Bacterial Resistance Mechanisms

    • Summary of the Application : Sulfonamides, including 2-Amino-N-cyclopropylbenzenesulfonamide, have been in use for almost 90 years, leading to widespread environmental contamination. Bacteria have developed various strategies to cope with these bacteriostatic agents .
    • Results or Outcomes : Bacteria have developed mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
  • Pharmacological Activities

    • Summary of the Application : Sulfonamides, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological effects .
    • Results or Outcomes : Sulfonamides play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
  • Antimicrobial Activities

    • Summary of the Application : Sulfonamides, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, have been in use as synthetic antibiotics for almost 90 years .
    • Results or Outcomes : Sulfonamides act through the blockage of folic acid synthesis, allowing them to play a role in controlling bacterial infections .
  • Medical Applications

    • Summary of the Application : Sulfonamides have many medical applications, namely as anti-diabetic, diuretic, anti-depressant, anti-inflammatory, anti-convulsant, anti-hypertension, and even herbicidal agents .
    • Results or Outcomes : Sulfonamides play a role in treating a diverse range of disease states .

Safety And Hazards

The safety data sheet for 2-Amino-N-cyclopropylbenzenesulfonamide indicates that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid getting it in the eyes or on the skin .

properties

IUPAC Name

2-amino-N-cyclopropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLGXMQYBUUKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588602
Record name 2-Amino-N-cyclopropylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclopropylbenzenesulfonamide

CAS RN

443987-16-4
Record name 2-Amino-N-cyclopropylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-cyclopropyl-2-nitro-benzenesulfonamide (7.9 g, 33.0 mmol) in EtOH (50 ml) was treated with HCl (3.0 ml, 4.0 N in dioxane), Pd/C (10%, 100 mg) and shaken in a Parr Hydrogenator at 50 psi for 48 h. The catalyst was removed by filtration and the solvent evaporated to give 6.9 g (84%) of 2-Amino-N-cyclopropyl-benzenesulfonamide as a light grey solid.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

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